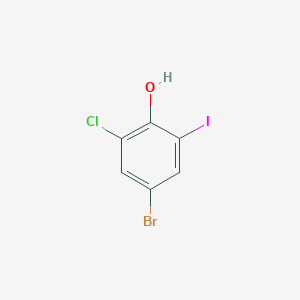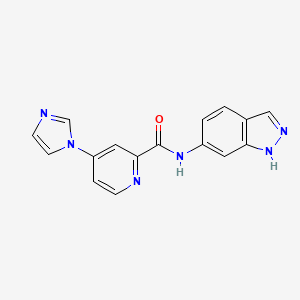
4-Bromo-2-chloro-6-iodophenol
Vue d'ensemble
Description
4-Bromo-2-chloro-6-iodophenol is a chemical compound with the molecular formula C6H3BrClIO . It is a derivative of phenol, which is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with bromine, chlorine, and iodine substituents . The exact positions of these substituents on the phenol ring can be determined by the compound’s name: the bromine (Br) is on the 4th carbon, the chlorine (Cl) is on the 2nd carbon, and the iodine (I) is on the 6th carbon .Applications De Recherche Scientifique
Catalysis and Molecular Interaction
4-Bromo-2-chloro-6-iodophenol has been studied in the context of molecular catalysis. For instance, Schmidtchen (1986) explored the cyclisation of halopropyl-nitrophenols and found that the rate of reaction is influenced by macrotricyclic ammonium salts, which form host-guest complexes with the compound. This research suggests a role for this compound in facilitating specific molecular interactions in catalytic processes (Schmidtchen, 1986).
Crystal Structure Analysis
In the field of crystallography, Dey and Desiraju (2004) demonstrated that 4-phenoxyanilines, including those with halogen substitutions similar to this compound, can exhibit unique structural properties. This research is crucial for understanding the crystal structures of halogenated phenolic compounds and their derivatives (Dey & Desiraju, 2004).
Photoreaction Mechanisms
The photoreaction mechanisms of halogenated phenols, including compounds similar to this compound, have been a subject of research. For example, Akai et al. (2002) studied the photoreaction of bromophenols in low-temperature matrices, which has implications for understanding the behavior of this compound under UV irradiation (Akai et al., 2002).
Infrared Spectroscopy and Molecular Stability
The study of the infrared spectrum and stability of related halogenated phenolic compounds has been conducted to understand their molecular properties. Nagata et al. (2004) investigated 2-hydroxyphenyl radicals derived from halophenols, providing insights that could be applied to the stability and spectroscopic properties of this compound (Nagata et al., 2004).
Safety and Hazards
4-Bromo-2-chloro-6-iodophenol is classified as harmful in contact with skin, causes serious eye damage, harmful if inhaled, may cause respiratory irritation, causes skin irritation, and is toxic if swallowed . It’s advised to avoid breathing dust/fumes, avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .
Mécanisme D'action
Target of Action
This compound is a halogenated phenol, and phenols are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
It is known that halogenated phenols can undergo nucleophilic aromatic substitution reactions . This suggests that 4-Bromo-2-chloro-6-iodophenol could potentially interact with its targets through a similar mechanism, leading to changes in the target’s function .
Biochemical Pathways
Given its structural similarity to other halogenated phenols, it may influence pathways involving aromatic compounds .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be widely distributed throughout the body . The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
Given its potential for nucleophilic aromatic substitution reactions, it could potentially lead to modifications of target molecules, altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
4-bromo-2-chloro-6-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIPWRPZFYYPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858855-18-2 | |
| Record name | 4-Bromo-2-chloro-6-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2635545.png)
![[2-Methoxy-5-(piperidylsulfonyl)phenyl]methyl[(4-methylphenyl)sulfonyl]amine](/img/structure/B2635548.png)

![N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B2635550.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2635551.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2635552.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2635553.png)

![4-(4-chloro-3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2635558.png)
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide](/img/no-structure.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone](/img/structure/B2635563.png)